molecular formula C15H12N2O B12972129 3-(4-Aminobenzylidene)indolin-2-one

3-(4-Aminobenzylidene)indolin-2-one

Cat. No.: B12972129
M. Wt: 236.27 g/mol
InChI Key: RUMSQFKEQXWYJI-LCYFTJDESA-N
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Description

3-(4-Aminobenzylidene)indolin-2-one is a synthetic compound belonging to the arylideneindolin-2-one family, a class of molecules recognized for its diverse and potent biological activities in scientific research. This compound features a critical 4-aminophenyl substitution, a motif associated with significant research value in medicinal chemistry and chemical biology. The core indolin-2-one structure is a privileged scaffold in drug discovery, as evidenced by FDA-approved drugs like Sunitinib . The specific structural modification present in this compound suggests several promising avenues for investigation: Anticancer Research: Indolin-2-one derivatives are extensively studied for their anti-proliferative properties. Compounds in this class have demonstrated potent activity against various human carcinoma cell lines, including breast (MCF-7) and colorectal (HCT 116) cancers . The mechanism may involve the inhibition of key cellular targets such as tyrosine kinases or the induction of oxidative stress through the inhibition of thioredoxin reductase (TrxR) . Dual-Activity Profiling: Recent research highlights the potential for indolin-2-one derivatives to exhibit dual biological activity. A closely related molecule containing an m-aminophenyl fragment showed promising simultaneous activity against MCF-7 cancer cell lines and fungal pathogens such as Candida species, making it a candidate for novel multi-target therapeutic strategies . Neurological Disease Research: Structural analogues, particularly 3-benzylidene-indolin-2-one derivatives, are being explored as ligands for protein aggregates implicated in neurodegenerative diseases. Research indicates that specific substitutions can enhance binding affinity and selectivity for alpha-synuclein fibrils, which are a hallmark of Parkinson's disease and other synucleinopathies . Anti-inflammatory Potential: Related 3-substituted-indolin-2-one derivatives have shown significant anti-inflammatory activity in model systems, suppressing the production of key inflammatory mediators like nitric oxide, TNF-α, and IL-6 in LPS-stimulated macrophages . Researchers can utilize this compound as a key intermediate or lead structure for developing novel therapeutic agents, probing biological mechanisms, or studying protein-ligand interactions. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

(3Z)-3-[(4-aminophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,16H2,(H,17,18)/b13-9-

InChI Key

RUMSQFKEQXWYJI-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)N)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)N)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing 3-(4-Aminobenzylidene)indolin-2-one is through the Knoevenagel condensation reaction. This involves the reaction of oxindole with an aldehyde in the presence of a base, typically under reflux conditions . The reaction can be represented as follows:

Oxindole+AldehydeThis compound\text{Oxindole} + \text{Aldehyde} \rightarrow \text{this compound} Oxindole+Aldehyde→this compound

Industrial Production Methods

Industrial production of this compound often involves the use of palladium-catalyzed reactions due to their efficiency and high yield. These methods include intramolecular hydroarylation of N-aryl-propiolamides and C-H functionalization/intramolecular alkenylation .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminobenzylidene)indolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has demonstrated that derivatives of indolin-2-one, including those with the 4-aminobenzylidene motif, exhibit significant antibacterial and antifungal activities. For instance, compounds containing this structure have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.36 to 25 mg/ml, indicating moderate to high efficacy against tested pathogens .

Anticancer Activity
The anticancer potential of 3-(4-Aminobenzylidene)indolin-2-one has been extensively studied. In particular, it has shown promising results against MCF-7 breast cancer cell lines, with an IC50 value of approximately 18.42 μM, suggesting potent antiproliferative effects . The dual activity against both cancer cells and microbial pathogens positions this compound as a valuable candidate for drug development.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various indolin-2-one derivatives revealed that those with the 4-aminobenzylidene fragment exhibited superior activity against Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that modifications to the indolin-2-one structure significantly influenced antimicrobial potency (Table 1) .
    CompoundE. coli (mg/ml)K. pneumoniae (mg/ml)S. aureus (mg/ml)
    4a12.52512.5
    4b12.52525
    4d6.2512.56.25
  • Anticancer Activity : Another investigation focused on the antiproliferative effects of indolin-2-one derivatives against several cancer cell lines, including A549 and LS174. The study highlighted that compound 4d not only inhibited cancer cell growth but also exhibited low toxicity towards normal cells (MRC-5), underscoring its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

In contrast, nitro or halogen substituents (e.g., Br, F) increase electrophilicity, favoring covalent binding or π-π stacking . NMR Shifts: The amino group causes upfield shifts for adjacent protons, whereas nitro or halogen groups induce downfield shifts. For example, the C4 proton in 3-(dithiazol-5-ylidene)indolin-2-one shifts to δ ~9.13 ppm due to electron-withdrawing effects .

Biological Activity: Antibacterial Activity: Nitro-substituted derivatives (e.g., 3-(4-Nitrobenzylidene)indolin-2-one) exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus, likely due to nitroreductase activation . The amino analog may lack this mechanism but could act via kinase inhibition . Anticancer Activity: Hydrazone derivatives (e.g., 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one) show cytotoxicity against cancer cells (IC₅₀ ~5–10 µM), while the amino-substituted compound’s activity remains understudied .

Synthetic Accessibility: The amino derivative requires a reduction step (e.g., Fe/HCl), yielding ~67% purity, whereas nitro or halogen analogs are synthesized directly via condensation (yields: 51–99%) .

Physicochemical Properties: The amino group improves aqueous solubility compared to hydrophobic substituents (e.g., tert-butyl or bromo groups). However, it may reduce membrane permeability .

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